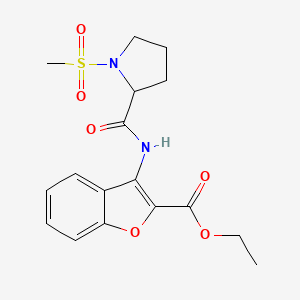

Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-3-24-17(21)15-14(11-7-4-5-9-13(11)25-15)18-16(20)12-8-6-10-19(12)26(2,22)23/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRJMSYHDIHBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group through sulfonylation reactions. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures that may exhibit novel properties.

Biology

- Potential Biological Activities: Research indicates that this compound may possess antimicrobial and anticancer properties. A study evaluated its inhibitory effects on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels .

Medicine

- Therapeutic Effects: Investigated as a potential drug candidate for various diseases, particularly in oncology and infectious diseases. Its mechanism of action may involve interaction with specific molecular targets, altering enzyme or receptor activity.

Industry

- Material Development: The compound is explored for use in developing new materials and as a catalyst in chemical reactions, enhancing reaction efficiency and product yield.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzofuran Family

Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Features a methylsulfinyl group at position 3, a cyclohexyl substituent at position 5, and an acetate ester at position 2 .

- Key Differences :

- The target compound has a pyrrolidine-2-carboxamido group instead of a methylsulfinyl group.

- The methylsulfonyl group in the target compound replaces the methylsulfinyl group, increasing oxidation state and polarity.

- Pharmacological Relevance : Methylsulfinyl derivatives are associated with antimicrobial and antitumor activities, suggesting that the target compound’s modifications may enhance these effects .

RS 39604 (1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride)

- Structure: Contains a methylsulfonylaminoethyl-piperidine group and a benzofuran-like aromatic system .

- Key Differences :

- RS 39604 has a piperidine ring and a sulfonamide linkage, whereas the target compound uses a pyrrolidine-carboxamide scaffold.

- The benzofuran core in the target compound may offer distinct electronic and steric properties compared to RS 39604’s substituted phenyl ring.

- Functional Insight : The methylsulfonyl group in RS 39604 improves solubility and receptor binding, a property likely shared with the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

Key Observations:

- Molecular Weight : The target compound’s intermediate molecular weight (~408 g/mol) may balance bioavailability and membrane permeability compared to bulkier analogues like RS 39603.

Biological Activity

N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, a sulfonamide moiety, and an imidazole ring, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 471.5 g/mol.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, in one study, derivatives similar to N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., Jurkat and A-431 cells) .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

This suggests that the presence of specific substituents in the phenyl and imidazole rings can enhance cytotoxicity.

The mechanism through which N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide exerts its effects may involve interaction with cellular proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that this compound interacts primarily through hydrophobic contacts with minimal hydrogen bonding .

Study on Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of the compound and assessed their anticancer efficacy using MTT assays. One derivative exhibited superior activity against the HT29 colorectal cancer cell line with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

Additionally, compounds related to N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.

- Imidazole Ring : Essential for biological activity; modifications here can lead to significant changes in potency.

- Sulfonamide Moiety : Contributes to the overall stability and interaction with target proteins.

Q & A

Q. Methodological Notes

- Crystallography: SHELX programs (e.g., SHELXL) are industry standards for small-molecule refinement, enabling precise determination of bond lengths/angles .

- Synthetic Challenges: Low yields in amidation steps may require alternative coupling agents (e.g., HATU) or microwave-assisted synthesis .

- Data Interpretation: Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.